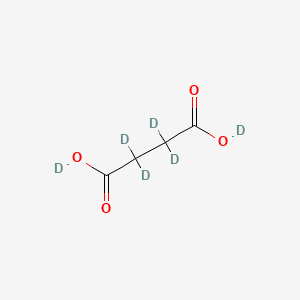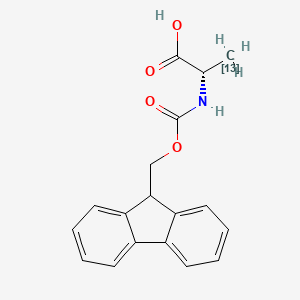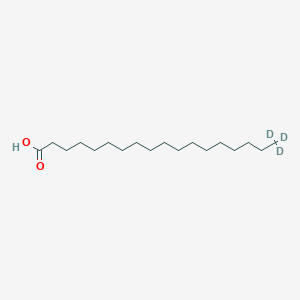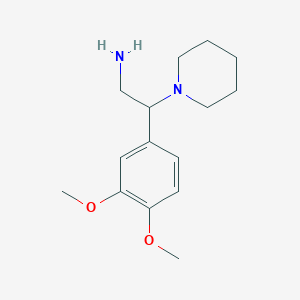
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain, such as dopamine and adrenaline. The 3,4-dimethoxy-phenyl group suggests that it has two methoxy (O-CH3) groups attached to the phenyl ring .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. For example, the amine group might undergo reactions like acylation or alkylation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .科学的研究の応用
Synthesis of Axially Silicon Phthalocyanine
This compound can be used in the synthesis of axially silicon phthalocyanine . The structure of the compound was justified by FT-IR, 1 H NMR, 13 C NMR, UV-Vis, and mass spectra . The conglomeration action of the phthalocyanine compound was determined by UV-visible spectra at different concentrations and in different solvents .
DFT and Molecular Docking Studies
The compound can be used in DFT and molecular docking studies . Some parameters of this axial silicon phthalocyanine compound were investigated by computational chemistry . Structural optimization of axial silicon phthalocyanine substituted with compound, HOMO-LUMO energies and MEP maps was performed by density functional theory (DFT) studies .
3. Quantum Theory Atom in Molecules (QTAIM) A chemical bond analysis of the molecule was performed with quantum theory atom in molecules (QTAIM) . This provides valuable insights into the chemical bonding and electronic structure of the molecule.
Molecular Docking Study
A molecular docking study was applied to this new phthalocyanine molecule in its binding mechanism . This helps in understanding the interaction of the molecule with other biological molecules, which is crucial in drug design and discovery.
Synthesis of Diarylquinoline Derivatives
The compound can be used in the synthesis of diarylquinoline derivatives . These derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Corrosion Inhibition
The compound can potentially be used as a corrosion inhibitor . This application is particularly important in industries where metal corrosion can lead to significant economic losses.
作用機序
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
Based on its structural similarity to dmpea, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to dmpea, it might influence the dopaminergic pathways .
Pharmacokinetics
Similar compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which could impact its bioavailability and metabolism.
Result of Action
Dmpea has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . If 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine acts similarly, it might have similar effects.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUGRPOSRWTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

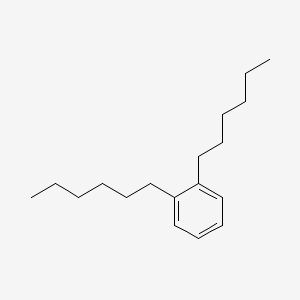

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
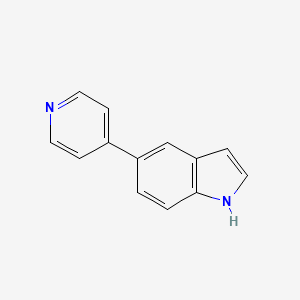
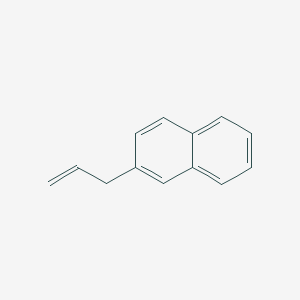

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)

